molecular formula C18H18N2O5 B2951984 N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034318-09-5

N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2951984
CAS No.: 2034318-09-5
M. Wt: 342.351
InChI Key: AVEYLJZORLCIIC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: is a complex organic compound that features a benzodioxole ring, an oxane ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxane Ring: The oxane ring can be synthesized via the reaction of diols with epoxides under acidic or basic conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the benzodioxole and oxane intermediates with a pyridine carboxamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new medications for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxylate
  • N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxylic acid
  • N-(2H-1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-18(20-13-1-2-15-16(10-13)24-11-23-15)12-3-6-19-17(9-12)25-14-4-7-22-8-5-14/h1-3,6,9-10,14H,4-5,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEYLJZORLCIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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